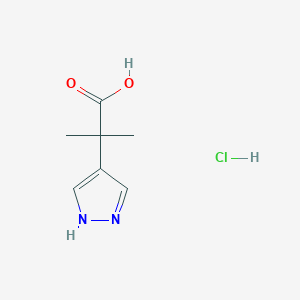

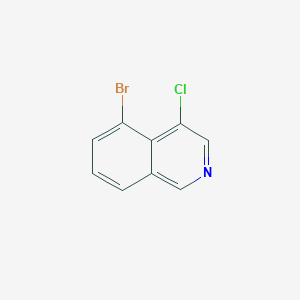

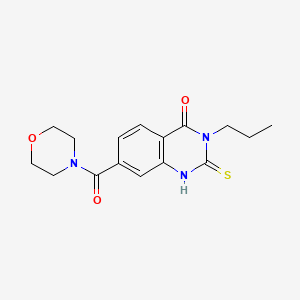

![molecular formula C19H16N4O2S B2494034 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 920229-86-3](/img/structure/B2494034.png)

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzothiazole and indole derivatives often involves multi-component reactions allowing for the efficient formation of these compounds under reflux conditions in suitable solvents like acetone. For instance, Nassiri and Milani (2020) reported the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a closely related compound, through a reaction involving benzothiazole and indole derivatives in good yields, highlighting the adaptability of synthesis routes for similar structures (Nassiri & Milani, 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole-indole derivatives is often confirmed using various spectroscopic techniques such as NMR (1H, 13C), IR, and mass spectroscopy, which provide detailed insights into the molecular conformation and electronic structure of these compounds. For example, Zidar et al. (2009) utilized these techniques to characterize similar compounds, underlining the critical role of spectroscopic analysis in confirming the molecular structure of complex organic molecules (Zidar, Kladnik, & Kikelj, 2009).

Chemical Reactions and Properties

Benzothiazole-indole derivatives can undergo various chemical reactions, including cycloaddition reactions, to yield functionally diverse compounds. Shen, Sun, and Yan (2015) discussed the domino cycloaddition reactions of N-phenacylbenzothiazolium bromides with 3-phenacylideneoxindoles, leading to functionalized spiro compounds in good yields and with high diastereoselectivity (Shen, Sun, & Yan, 2015).

Physical Properties Analysis

The physical properties of these compounds, including thermal stability and melting points, are crucial for understanding their behavior in different conditions. For instance, Jingji (2015) explored the thermal stability of a related compound, showing that it has good thermal stability with a melting point higher than 200℃, which indicates its potential utility in applications requiring high thermal resistance (Zhang Jingji, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to form complexes with metals or other molecules, are essential for the application of these compounds in synthesis and material science. For example, Irzoqi et al. (2021) discussed the synthesis and characterization of palladium(II) complexes with N-(benzothiazol-2-yl)benzamide, illustrating the versatile chemical properties and potential applications of benzothiazole derivatives in coordination chemistry (Irzoqi, Salman, Alasadi, & Alheety, 2021).

科学的研究の応用

Novel Synthesis Techniques

Research has focused on developing novel synthesis techniques for compounds involving benzothiazole and indole derivatives. For example, a study described a simple, efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction, offering a new approach to creating compounds with potential for various applications (Nassiri & Milani, 2020).

Structural and Electronic Properties

The structural and electronic properties of benzothiazole derivatives have been explored to understand their potential in material science and electronics. For instance, quantum-chemical calculations were performed on monomers, dimers, and tetramers of thiacarbocyanine dyes, revealing insights into their π-stacking interactions and spectral shifts, which are crucial for designing optical and electronic devices (Avakyan, Shapiro, & Alfimov, 2014).

Medicinal Chemistry and Biological Activity

Significant efforts have been made to explore the biological activities of benzothiazole derivatives, including their psychotropic, antimicrobial, and anti-inflammatory properties. A study synthesized new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability, and antimicrobial action, which could inform the development of new therapeutic agents (Zablotskaya et al., 2013).

Antimicrobial and Antifungal Activities

The synthesis of benzothiazole amides and their structural characterization have led to the discovery of compounds with significant antibacterial and antifungal activities. These findings provide a foundation for developing new antimicrobial agents that could address the growing concern of drug-resistant pathogens (Pejchal, Pejchalová, & Růžičková, 2015).

特性

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c24-17(18(25)23-19-22-15-7-3-4-8-16(15)26-19)20-10-9-12-11-21-14-6-2-1-5-13(12)14/h1-8,11,21H,9-10H2,(H,20,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHRYASCGKAYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)

![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)